
N-Trityl Ethyl Olmesartan Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Ethyl Olmesartan Acid is an intermediate compound used in the synthesis of Olmesartan Acid, an angiotensin II receptor antagonist employed as an anti-hypertensive agent. This compound is characterized by its molecular formula C44H42N6O3 and a molecular weight of 702.84 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl Ethyl Olmesartan Acid involves the protection of the olmesartan molecule with a trityl group. This protection is typically achieved through the reaction of olmesartan with trityl chloride in the presence of a base such as pyridine . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the efficiency of the protection process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is usually purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Trityl Ethyl Olmesartan Acid undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions to form trityl cations.
Reduction: The trityl group can be reduced using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trityl cations, reduced olmesartan derivatives, and substituted olmesartan compounds .
Applications De Recherche Scientifique
N-Trityl Ethyl Olmesartan Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of olmesartan and other related compounds.
Biology: Studied for its potential effects on angiotensin II receptors and related pathways.
Medicine: Investigated for its role in the development of anti-hypertensive drugs.
Industry: Utilized in the large-scale production of olmesartan and its derivatives.
Mécanisme D'action
The mechanism of action of N-Trityl Ethyl Olmesartan Acid involves its conversion to olmesartan, which acts as an angiotensin II receptor antagonist . Olmesartan selectively binds to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone synthesis . This leads to reduced blood pressure and improved cardiovascular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Trityl Olmesartan Ethyl Ester: Another intermediate in the synthesis of olmesartan medoxomil.
N-Trityl Olmesartan Medoxomil: A key intermediate in the synthesis of olmesartan medoxomil.
Uniqueness
N-Trityl Ethyl Olmesartan Acid is unique due to its specific role in the synthesis of olmesartan, a widely used anti-hypertensive agent. Its trityl protection group provides stability and selectivity during the synthesis process, making it a valuable intermediate.
Propriétés
Formule moléculaire |
C44H42N6O3 |
|---|---|
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C44H42N6O3/c1-4-17-38-45-40(43(3,53)5-2)39(42(51)52)49(38)30-31-26-28-32(29-27-31)36-24-15-16-25-37(36)41-46-48-50(47-41)44(33-18-9-6-10-19-33,34-20-11-7-12-21-34)35-22-13-8-14-23-35/h6-16,18-29,53H,4-5,17,30H2,1-3H3,(H,51,52) |
Clé InChI |
DTQCUXHXUWIYPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


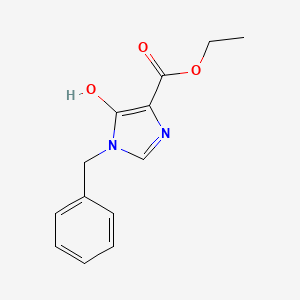
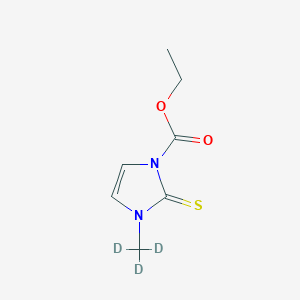
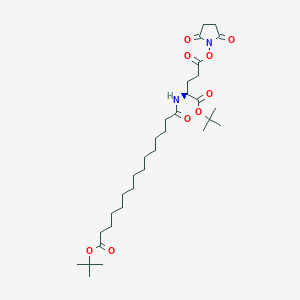
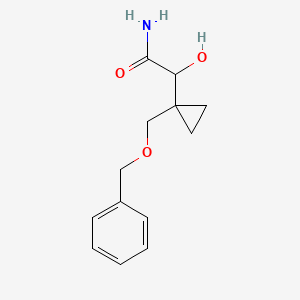
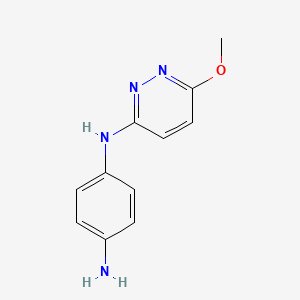
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)

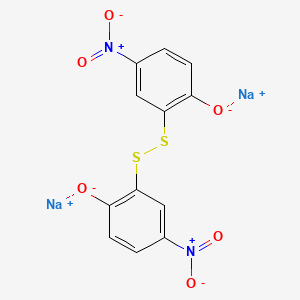
![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)
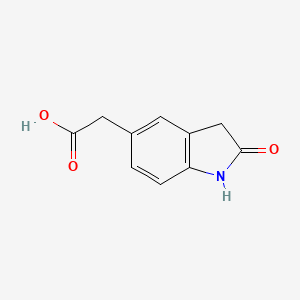
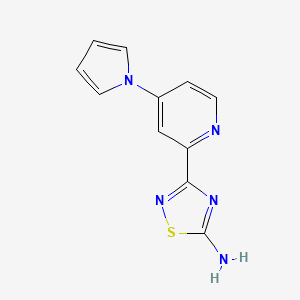
![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)


